4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-25-18-8-10-19(11-9-18)27(23,24)21-12-5-13-22-14-15-26-20(16-22)17-6-3-2-4-7-17/h2-4,6-11,20-21H,5,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKLBNDSAGYIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects and interactions with drug targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Sulfonamide derivatives with morpholine or related heterocyclic substituents are widely studied for their physicochemical and biological properties. Below is a detailed comparison of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide with structurally analogous compounds:
Structural and Physicochemical Comparisons
Key Observations:
- Morpholine vs. Piperazine derivatives (e.g., (+)-14f) exhibit greater conformational flexibility but lower thermal stability (viscous liquid vs. solid) .
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., halogens in and compounds) generally increase melting points (144–186°C) compared to methoxy or methyl substituents . The target compound’s melting point is unreported but likely influenced by its phenylmorpholine moiety.
- Molecular Weight and Complexity : The imidazothiazole derivative 25k has a higher molecular weight (542.7 g/mol) due to its fused heterocyclic system, which may limit bioavailability compared to the target compound .
Spectral and Analytical Data
- NMR and LC-MS Profiles : The target compound’s spectral data are unreported, but analogs like 25k exhibit distinct ¹H-NMR signals for methoxy (~δ 3.8 ppm) and sulfonamide protons (~δ 7.5–8.0 ppm) . LC-MS data for similar compounds (e.g., 4a–4f in ) confirm molecular ion peaks consistent with calculated masses .
Biologische Aktivität
4-Methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a sulfonamide moiety. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation.
Chemical Structure
The chemical structure of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be represented as follows:
- Molecular Formula : C16H22N2O3S
- IUPAC Name : 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, while the morpholine ring may engage with hydrophobic pockets within proteins. These interactions can modulate enzyme activity and influence cellular pathways relevant to disease processes such as cancer.
Anticancer Properties
Recent studies have indicated that derivatives of benzenesulfonamides, including 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, exhibit significant anticancer activity. For instance, related compounds have shown the ability to inhibit tubulin polymerization and STAT3 phosphorylation, both of which are crucial for tumor growth and survival.
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| DL14 | Tubulin | 0.83 | Inhibits polymerization |
| DL14 | STAT3 | 6.84 | Inhibits phosphorylation |
These findings suggest that similar compounds could be developed as dual-target inhibitors for more effective cancer therapies .
Antimicrobial Activity
In addition to anticancer properties, sulfonamide derivatives have also been evaluated for their antimicrobial activities. Some studies have demonstrated that certain sulfonamide compounds exhibit inhibitory effects against various bacterial strains, including E. coli and S. aureus, indicating potential applications in treating bacterial infections.
Case Studies
- Antitumor Efficacy : A study involving a derivative similar to 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide reported strong inhibitory effects on lung (A549), breast (MDA-MB-231), and colon (HCT-116) cancer cell lines with IC50 values ranging from 1.35 μM to 3.04 μM .
- Enzyme Inhibition : Research has shown that compounds with similar structural motifs can inhibit key enzymes involved in cancer progression, leading to reduced tumor growth in xenograft models by over 80% .
Q & A
Q. Characterization Methods :
How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Basic Question | Structural Analysis
The compound’s structure is confirmed using:
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the morpholine and sulfonamide groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHNOS) with <2 ppm error .
- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and heteronuclear coupling (e.g., linkage between propyl chain and morpholine) .
What is the proposed mechanism of action for this sulfonamide derivative in pharmacological studies?
Basic Question | Mechanism of Action
The compound acts as a Factor Xa (FXa) inhibitor , disrupting the coagulation cascade by competitively binding to the enzyme’s active site. Key interactions:
- Sulfonamide group : Binds to the S1 pocket via hydrogen bonding.
- Morpholine ring : Enhances solubility and modulates selectivity over thrombin .
- 4-Methoxy group : Optimizes hydrophobic interactions with the FXa hydrophobic subpocket .
How can researchers optimize the synthesis yield and purity of this compound?
Advanced Question | Synthetic Optimization
Strategies :
- Solvent Selection : Use DMF or THF for higher solubility of intermediates.
- Temperature Control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.
- Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) for faster reaction kinetics .
Q. Yield Improvement Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 45 | 85 |
| 0–5°C, DMAP catalyst | 72 | 98 |
How to resolve discrepancies in reported biological activity data across studies?
Advanced Question | Data Contradiction Analysis
Case Example : Discrepancies in IC values for FXa inhibition (20 nM vs. 150 nM).
Approach :
Assay Validation : Ensure consistent buffer pH (7.4) and substrate concentration (Chromogenix S-2222).
Structural Confirmation : Verify batch purity via HPLC (>99%) to rule out impurity-driven variability.
Comparative Modeling : Use molecular docking to assess binding poses under different protonation states of the morpholine nitrogen .
What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
Advanced Question | SAR Studies
Key Modifications :
- Methoxy Position : Moving the methoxy group to the 3-position reduces FXa affinity by 60% due to steric clashes.
- Morpholine Substitution : Replacing 2-phenyl with 2-fluorophenyl improves selectivity (10-fold over thrombin) .
Q. Common Pitfalls :
- DMSO Concentration : Limit to <1% to avoid solvent-induced denaturation.
- Substrate Depletion : Maintain [S] << for accurate IC calculation.
What pharmacokinetic properties have been observed in preclinical studies?
Advanced Question | Pharmacokinetics
Key Findings :
- Bioavailability : 68% in murine models (oral administration).
- Clearance : Hepatic clearance dominates (CL = 15 mL/min/kg).
- Half-Life : = 4.2 hours, suitable for twice-daily dosing .
Q. Table :
| Parameter | Value (Mouse) | Value (Rat) |
|---|---|---|
| C (μg/mL) | 12.3 | 9.8 |
| AUC | 98.7 | 75.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
